

Physical and chemical properties of Nevirapine-D4

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Compound of Interest

Compound Name: Nevirapine-D4

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An In-Depth Technical Guide on the Physical and Chemical Properties of **Nevirapine-D4**

Introduction

Nevirapine-D4 is the deuterated form of Nevirapine, a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI).^[1] As an isotopically labeled analog of Nevirapine, its primary application is as an internal standard for the quantification of Nevirapine in biological samples using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[2][3]} The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without altering its chemical behavior during sample preparation and analysis. This guide provides a comprehensive overview of the physical and chemical properties of **Nevirapine-D4**, detailed experimental protocols for its analysis, and a description of its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Nevirapine-D4 is a solid at room temperature.^[2] Its structure is identical to Nevirapine, with the exception of four deuterium atoms on the cyclopropyl ring. This substitution results in a higher molecular weight compared to the parent compound.

Table 1: General and Physical Properties of **Nevirapine-D4**

Property	Value	References
Chemical Name	11-(cyclopropyl-2,2,3,3-d ₄)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][4]diazepin-6-one	[1][5]
Synonyms	NVP-d ₄	[2]
CAS Number	1051418-95-1	[1][2][5]
Molecular Formula	C ₁₅ H ₁₀ D ₄ N ₄ O	[2][5][6]
Molecular Weight	270.33 g/mol	[1][5]
Appearance	Solid	[2]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[2]

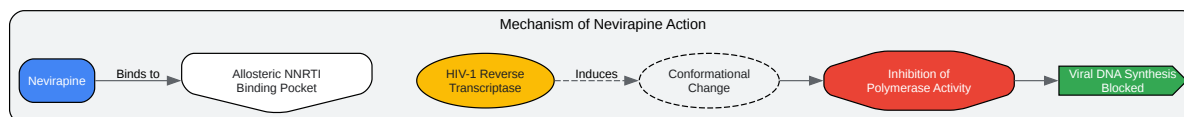
Table 2: Solubility Data for **Nevirapine-D₄**

Solvent	Solubility	References
DMF	5 mg/mL	[2]
DMSO	2.5 mg/mL	[2]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[2]

Mechanism of Action

The pharmacological mechanism of action of **Nevirapine-D₄** is identical to that of Nevirapine. As an NNRTI, Nevirapine specifically targets the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[7]

Nevirapine binds to a non-catalytic, allosteric site on the enzyme known as the NNRTI pocket. [7][8] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting its polymerase activity.[8][9] This prevents the conversion of the viral RNA genome into DNA, thereby halting the viral replication cycle.[8]



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Caption: Mechanism of Nevirapine's inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

The primary use of **Nevirapine-D4** is as an internal standard in quantitative bioanalytical methods. The following protocols are representative of the techniques used for the analysis of Nevirapine and are directly applicable when using **Nevirapine-D4** as an internal standard.

Quantification in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the determination of Nevirapine concentrations in a biological matrix.

- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of human plasma, add a working solution of **Nevirapine-D4** (internal standard).
 - Precipitate the plasma proteins by adding 200 μ L of a mixture of methanol and zinc sulfate.^[10]
 - Vortex the mixture for 1 minute.
 - Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or vial for analysis.^[10]
- Chromatographic Conditions:

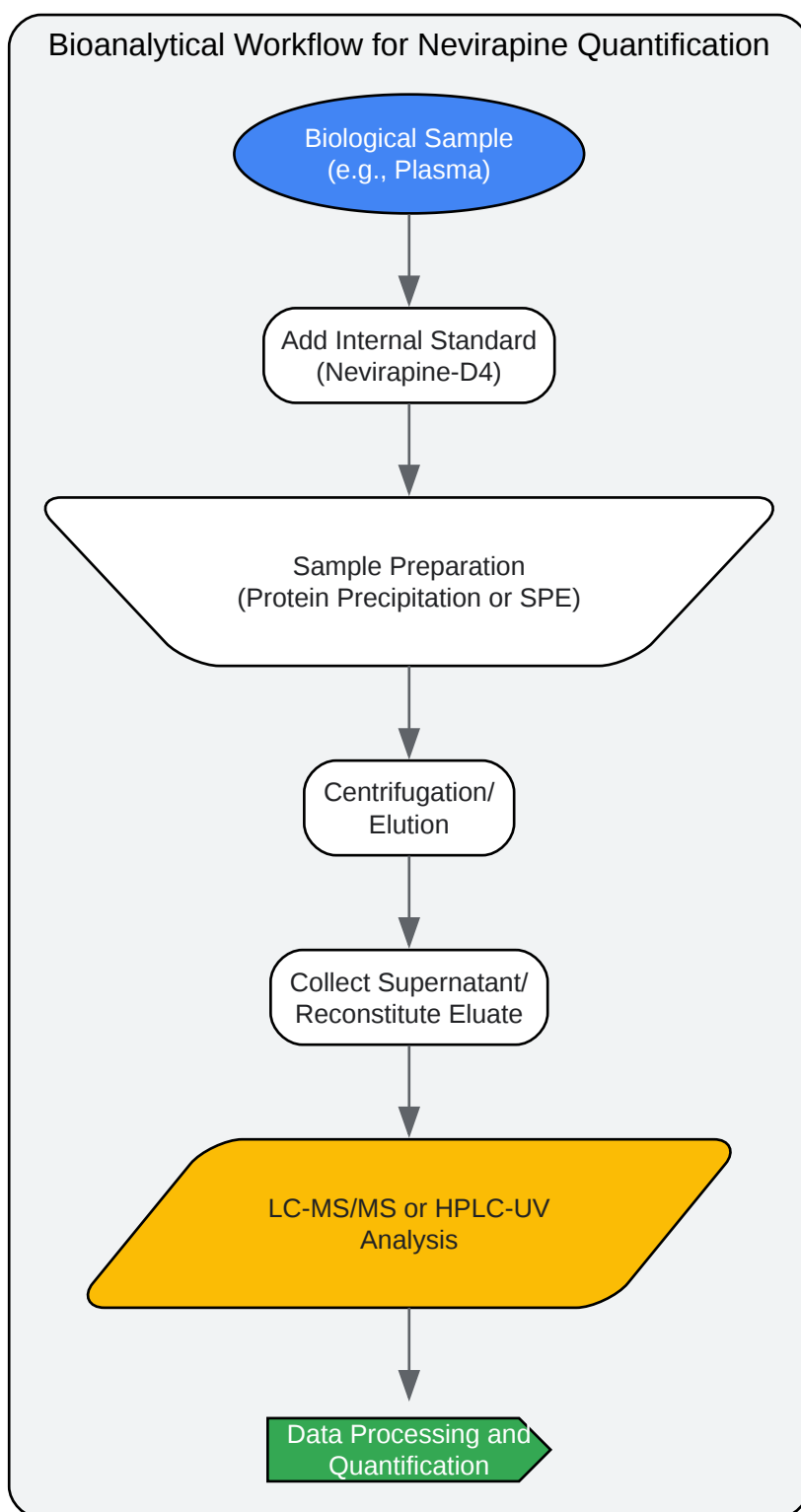
- HPLC System: A standard high-performance liquid chromatography system.
- Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column.[10]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.025 M phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile and/or methanol).[11]
- Flow Rate: Approximately 1.0 mL/min.[11]
- Injection Volume: 10-20 μ L.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Nevirapine: m/z 267/226[12]
 - **Nevirapine-D4**: A specific transition corresponding to the deuterated molecule would be monitored (e.g., m/z 271/[fragment ion]).

Quantification in Various Biological Matrices by HPLC-UV

This method is a robust alternative for quantification when mass spectrometric detection is not available.

- Sample Preparation (Solid Phase Extraction):
 - To 250 μ L of the biological fluid (e.g., plasma, serum, milk), add the internal standard (**Nevirapine-D4**).

- Perform a solid-phase extraction (SPE) using a bonded silica SPE column to isolate the analyte and internal standard from matrix components.[\[11\]](#)
- Wash the SPE column to remove interferences.
- Elute the analyte and internal standard with an appropriate organic solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A reversed-phase C8 or C18 analytical column (e.g., 15 x 0.46 cm, 5 μ m particle size).[\[11\]](#)
 - Mobile Phase: An isocratic mixture, for example, 63% phosphate buffer (0.025 M, pH 6.0) with an ion-pairing reagent like 1-butanesulfonic acid, 21.5% methanol, and 15.5% acetonitrile.[\[11\]](#)
 - Flow Rate: 1.0 mL/min.[\[11\]](#)
 - Detection Wavelength: 280 nm or 283 nm.[\[11\]](#)[\[13\]](#)



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Caption: General experimental workflow for quantifying Nevirapine using **Nevirapine-D4**.

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